(R)-Ru(OAc)2(BINAP)

Catalog No.
S784919
CAS No.
325146-81-4
M.F
C48H40O4P2Ru
M. Wt
843.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Ru(OAc)2(BINAP)

CAS Number

325146-81-4

Product Name

(R)-Ru(OAc)2(BINAP)

IUPAC Name

acetic acid;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium

Molecular Formula

C48H40O4P2Ru

Molecular Weight

843.8 g/mol

InChI

InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4);

InChI Key

XANQJWCSQJDBEA-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru]

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru]
  • Chirality

    The presence of the (R)-BINAP ligand makes (R)-Ru(OAc)2(BINAP) a chiral catalyst, meaning it can selectively react with one enantiomer of a substrate molecule over the other. This characteristic is crucial in asymmetric synthesis, where the desired product is formed in a specific enantiomeric form with high yield and purity .

  • High Catalytic Activity

    (R)-Ru(OAc)2(BINAP) exhibits high catalytic activity in various organic transformations, including hydrogenation, hydrogen transfer reactions, and cycloadditions . Its efficiency allows for efficient and economical syntheses of complex molecules.

  • Air and Moisture Stability

    Unlike many other organometallic catalysts, (R)-Ru(OAc)2(BINAP) shows remarkable stability towards air and moisture. This property makes it easier to handle and store, simplifying its use in research laboratories .

Here are some specific examples of how (R)-Ru(OAc)2(BINAP) is utilized in scientific research:

  • Asymmetric Hydrogenation

    This complex is a prominent catalyst for the asymmetric hydrogenation of alkenes and ketones, leading to the production of optically pure alcohols and chiral amines, respectively .

  • Cycloaddition Reactions

    (R)-Ru(OAc)2(BINAP) efficiently catalyzes cycloaddition reactions, such as the Diels-Alder reaction and the Mukaiyama aldol reaction. These reactions are essential for the construction of complex cyclic structures in organic molecules .

  • Transfer Hydrogenation

    This complex finds application in transfer hydrogenation reactions, where hydrogen is transferred from a donor molecule (often an alcohol) to an acceptor molecule (e.g., an alkene or carbonyl group) .

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (50%): Flammable solid [Danger Flammable solids];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

Explore Compound Types